molecular formula C9H8N2O2 B073275 5-Methyl-1h-indazole-3-carboxylic acid CAS No. 1201-24-7

5-Methyl-1h-indazole-3-carboxylic acid

Cat. No. B073275
CAS RN: 1201-24-7
M. Wt: 176.17 g/mol
InChI Key: QRTAIBBOZNHRMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-indazole-3-carboxylic acid, also known as 5-MICA, is a carboxylic acid derived from the indazole family of compounds. It has been studied for its potential applications in the scientific field, particularly in the areas of synthesis, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Enthalpy of Formation Studies

The study conducted by Orozco-Guareño et al. (2019) focuses on the enthalpy of formation for a range of indazole compounds including 1H-indazole-3-carboxylic acid and derivatives. They performed experimental determinations using isoperibolic calorimetry and thermogravimetry, complemented by computational results from auxiliary density functional theory. This research highlights the energetic and structural influence of carbonyl and acetate groups on these compounds, providing valuable insights for chemical synthesis and application areas such as material science and drug design (Orozco-Guareño et al., 2019).

Novel Oxazole Derivatives Synthesis

Reddy et al. (2013) explored the synthesis of novel oxazole derivatives from 1-methyl-1H-indazole-3-carboxylic acid, leading to moderate yields of 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles. Their findings are pivotal for the development of new compounds with potential applications in medicinal chemistry and material science, due to the structural elucidation based on IR, 1H-NMR, and HRMS data (Reddy et al., 2013).

Anti-inflammatory and Analgesic Activity

A study by Reddy et al. (2015) on the synthesis of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives from indazole-3-carboxylic acid methyl ester reveals their potential anti-inflammatory and analgesic activities. The characterization of these new compounds through spectral data and their subsequent evaluation for medicinal properties indicate their relevance in pharmaceutical research (Reddy et al., 2015).

Synthetic Cannabinoid Metabolism

Although partly related to drug metabolism, the study by Yeter and Ozturk (2019) on the metabolic profiling of synthetic cannabinoids, including 5F-ADB which features the indazole-3-carboxylic acid structure, underscores the metabolic transformations relevant to forensic and pharmacological sciences. This research aids in understanding the metabolic pathways of synthetic cannabinoids, highlighting the clinical and legal implications of these substances (Yeter & Ozturk, 2019).

Synthesis of Indazole Derivatives

Raut et al. (2019) documented the synthesis of novel indazole derivatives, initiating from 1H-indazole-3-carboxylic acid. Their work contributes to the expansion of available indazole compounds, which can serve as crucial intermediates or final products in pharmaceuticals, agrochemicals, and organic materials (Raut et al., 2019).

Safety and Hazards

The compound is classified under GHS07 for safety. It may cause skin and eye irritation (H315 - H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing compounds, including 5-Methyl-1h-indazole-3-carboxylic acid, have a wide variety of medicinal applications. Therefore, it is concluded that the medicinal properties of indazole need to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

5-methyl-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTAIBBOZNHRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152675
Record name 5-Methylindazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1201-24-7
Record name 5-Methylindazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylindazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1201-24-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.